1-(4-Cyanobenzyl)cyclopropane-1-carboxylic acid
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Overview
Description
1-(4-Cyanobenzyl)cyclopropane-1-carboxylic acid is an organic compound characterized by a cyclopropane ring attached to a carboxylic acid group and a 4-cyanobenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Cyanobenzyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable precursor followed by functional group transformations. One common method involves the reaction of 4-cyanobenzyl bromide with cyclopropane-1-carboxylic acid in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Cyanobenzyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes under specific conditions.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products:
Oxidation: Formation of cyclopropane-1-carboxylic acid derivatives.
Reduction: Formation of 1-(4-aminobenzyl)cyclopropane-1-carboxylic acid.
Substitution: Formation of nitro or halogenated derivatives of the benzyl group.
Scientific Research Applications
1-(4-Cyanobenzyl)cyclopropane-1-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways due to its structural similarity to biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism by which 1-(4-Cyanobenzyl)cyclopropane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets. The nitrile group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to enzymes or receptors. The cyclopropane ring’s strain energy can also play a role in its reactivity and interaction with biological molecules .
Comparison with Similar Compounds
1-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid: Similar structure but with a methoxy group instead of a nitrile group.
Cyclopropanecarboxylic acid derivatives: Compounds with various substituents on the cyclopropane ring.
Uniqueness: 1-(4-Cyanobenzyl)cyclopropane-1-carboxylic acid is unique due to the presence of both a nitrile group and a cyclopropane ring, which confer distinct chemical and biological properties. The nitrile group enhances its potential for hydrogen bonding and electronic interactions, while the cyclopropane ring contributes to its structural rigidity and reactivity .
Properties
Molecular Formula |
C12H11NO2 |
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Molecular Weight |
201.22 g/mol |
IUPAC Name |
1-[(4-cyanophenyl)methyl]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C12H11NO2/c13-8-10-3-1-9(2-4-10)7-12(5-6-12)11(14)15/h1-4H,5-7H2,(H,14,15) |
InChI Key |
QUJLJGCXWIPXCK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CC2=CC=C(C=C2)C#N)C(=O)O |
Origin of Product |
United States |
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